7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one
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Overview
Description
7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one is a chemical compound belonging to the benzoxazinone family Benzoxazinones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one typically involves the reaction of 2-aminophenol with appropriate substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated under reflux conditions to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst[][4].
Major Products Formed
Oxidation: Formation of 7-hydroxy-3-phenyl-2H-1,4-benzoxazin-2-one.
Reduction: Formation of 7-methoxy-3-phenyl-2H-1,4-benzoxazin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one (DIMBOA): Known for its role in plant defense mechanisms.
3-Phenyl-2H-1,4-benzoxazin-2-one: Shares a similar core structure but lacks the methoxy group.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: A related compound with a different substitution pattern.
Uniqueness
7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-7-8-12-13(9-11)19-15(17)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
KRQWGCGEORNPPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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